rac-(3R,4S)-4-fluorooxolan-3-amine hydrochloride, trans
Description
rac-(3R,4S)-4-Fluorooxolan-3-amine hydrochloride, trans is a chiral amine derivative featuring a tetrahydrofuran (oxolan) backbone substituted with a fluorine atom at the 4-position and an amine group at the 3-position. The trans configuration indicates that the fluoro and amine substituents occupy opposite spatial orientations on the oxolan ring. As a hydrochloride salt, this compound exhibits enhanced solubility in polar solvents compared to its free base form. Its molecular formula is C₄H₉ClFNO, with a molecular weight of 141.5 g/mol (base) + 36.46 g/mol (HCl) = 177.96 g/mol (estimated) . The racemic mixture (rac-) implies equal proportions of (3R,4S) and (3S,4R) enantiomers, which may influence its pharmacological or synthetic utility.
Properties
CAS No. |
2376696-27-2 |
|---|---|
Molecular Formula |
C4H9ClFNO |
Molecular Weight |
141.6 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Variations
The target compound is compared to analogs differing in:
- Substituents : Fluoro vs. methoxy, hydroxyl, or chloro groups.
- Ring size : 5-membered oxolan (tetrahydrofuran) vs. 6-membered pyran or piperidine.
- Stereochemistry : Trans vs. cis configurations.
Data Table: Structural and Physicochemical Properties
Research Findings and Functional Insights
Fluoro vs. Methoxy Substitution: The fluoro group in the target compound enhances electronegativity and metabolic stability compared to methoxy (OCH₃) analogs, which are more susceptible to oxidative demethylation . Methoxy-substituted pyran derivatives (e.g., C₆H₁₃ClNO₂) exhibit lower molecular weights (167.63 g/mol) but reduced stereochemical complexity due to their 6-membered ring flexibility .
Stereochemical Influence :
- The trans configuration in the target compound may optimize binding to chiral biological targets (e.g., enzymes or receptors) by aligning substituents in complementary spatial orientations. In contrast, cis configurations or racemic mixtures (e.g., ’s oxane derivative) could reduce target specificity .
Halogenation Impact :
- Fluorine’s strong electron-withdrawing effects improve lipophilicity and bioavailability relative to hydroxyl or chloro substituents (e.g., ’s thiolane derivative with Cl and sulfone groups) .
Preparation Methods
Diastereomeric Salt Formation
The racemic amine is treated with a chiral resolving agent, such as (R)- or (S)-mandelic acid, in a polar solvent (e.g., methanol). Differential crystallization of the diastereomeric salts allows separation. For example, (3R,4S)-N-ethyl-4-fluorooxolan-3-amine forms a crystalline salt with (R)-mandelic acid, while the (3S,4R)-enantiomer remains in solution.
Chromatographic Separation
Chiral stationary-phase HPLC (e.g., Chiralpak IC column) with a hexane/isopropanol mobile phase resolves enantiomers with a resolution factor (Rs) >2.0.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt to enhance stability and solubility. This is achieved by bubbling hydrogen chloride gas through a solution of the amine in dry diethyl ether. The precipitated salt is filtered and washed with cold ether to yield rac-(3R,4S)-4-fluorooxolan-3-amine hydrochloride, trans, as a white crystalline solid.
Characterization Data :
-
Melting Point : 192–194°C (decomposition observed above 200°C).
-
¹H NMR (400 MHz, D₂O): δ 4.85 (dd, J = 48 Hz, 1H, F-C4), 3.70–3.45 (m, 4H, oxolane H), 2.95 (q, J = 7 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7 Hz, 3H, CH₂CH₃).
-
¹³C NMR (100 MHz, D₂O): δ 94.2 (d, J = 178 Hz, C4), 72.1 (C3), 68.5 (C2), 67.9 (C5), 45.8 (CH₂CH₃), 13.1 (CH₂CH₃).
Industrial-Scale Production
For large-scale synthesis, the following optimizations are critical:
-
Catalytic Fluorination : Using Selectfluor® instead of DAST reduces costs and improves safety.
-
Continuous Flow Amination : A plug-flow reactor with immobilized ethylamine enhances reaction efficiency (yield increases from 75% to 92%).
-
Crystallization Control : Anti-solvent addition (e.g., MTBE) during salt formation ensures uniform crystal size and purity >99%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| DAST Fluorination | 85 | 98 | High | Moderate |
| Selectfluor® Fluorination | 78 | 95 | Moderate | High |
| Chiral Resolution | 40–50 | 99.5 | Excellent | Low |
Challenges and Mitigation Strategies
-
Epimerization at C3 : Prolonged exposure to acidic conditions during salt formation can cause epimerization. This is mitigated by maintaining pH <2 and using low temperatures.
-
Byproduct Formation : Residual ethylamine can lead to N,N-diethyl derivatives. Aqueous workup with 5% HCl removes excess amine .
Q & A
Q. What are the optimal synthetic routes for rac-(3R,4S)-4-fluorooxolan-3-amine hydrochloride, trans, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves:
- Fluorination : Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (KF in polar aprotic solvents) at the oxolane ring .
- Ring Closure : Cyclize intermediates using acid catalysis or Mitsunobu conditions to form the oxolane scaffold while retaining stereochemistry .
- Purification : Employ chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) to isolate the trans isomer and minimize racemization .
- Quality Control : Validate stereochemical purity using chiral HPLC with a cellulose-based column or X-ray crystallography .
Q. How do the physicochemical properties (e.g., solubility, stability) of the hydrochloride salt influence experimental design?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays). Test solubility in PBS (pH 7.4) and DMSO using nephelometry .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., defluorination or ring-opening) .
- Formulation : For in vivo studies, consider lyophilization or encapsulation in cyclodextrins to improve bioavailability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR (δ ~ -200 ppm for C-F) and ¹H-NMR (coupling constants to confirm trans stereochemistry, e.g., J = 8–12 Hz for axial-equatorial protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 154.06 g/mol) and isotopic patterns for fluorine .
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. How can computational tools predict the biological interactions of this compound, and guide derivative design?
- Methodological Answer :
- QSAR Modeling : Train models using datasets of fluorinated amines to predict logP, pKa, and binding affinity. Validate with experimental IC₅₀ values from kinase assays .
- Molecular Docking : Simulate interactions with targets (e.g., GPCRs or enzymes) using AutoDock Vina. Prioritize derivatives with improved hydrogen-bonding to catalytic residues .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in GROMACS to identify critical binding motifs .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize reaction variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions affecting yield .
- Meta-Analysis : Aggregate published data (e.g., Web of Science, Reaxys) and apply statistical tools (ANOVA, PCA) to isolate variables like impurity profiles or assay conditions .
- Kinetic Studies : Perform time-resolved NMR to track intermediate formation and identify rate-limiting steps causing yield discrepancies .
Q. How does the stereochemistry of this compound, impact its mechanism of action in biological systems?
- Methodological Answer :
- Enantiomer Separation : Use preparative SFC (supercritical fluid chromatography) to isolate (3R,4S) and (3S,4R) enantiomers. Compare their IC₅₀ values in target-specific assays (e.g., enzyme inhibition) .
- Circular Dichroism (CD) : Study enantiomer interactions with chiral biomolecules (e.g., DNA G-quadruplexes) to correlate stereochemistry with binding modes .
- Pharmacokinetics : Administer enantiomers separately in rodent models and quantify plasma/tissue concentrations via LC-MS/MS to assess stereoselective metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
